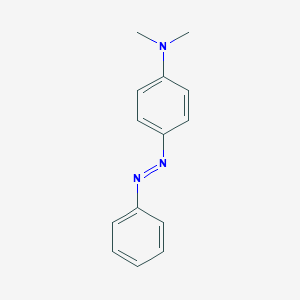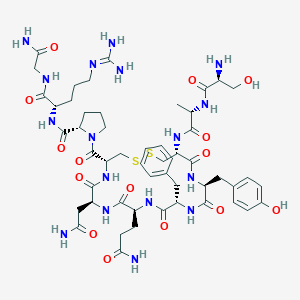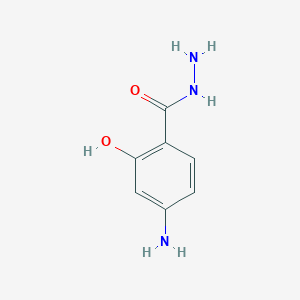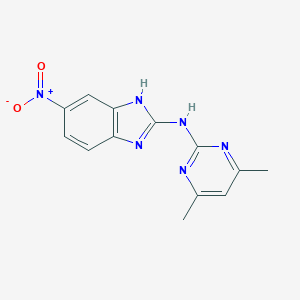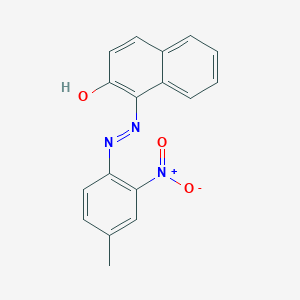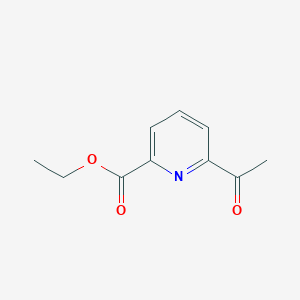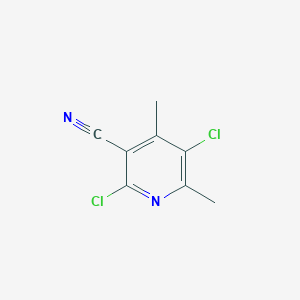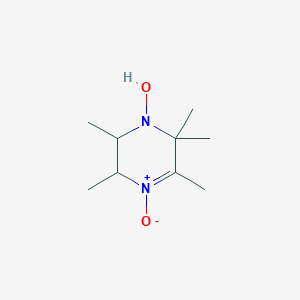
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane, also known as DMCM, is a cyclopropane derivative that has been extensively studied for its potential use as an anesthetic. DMCM is a GABA receptor antagonist, which means that it can block the effects of the neurotransmitter GABA in the brain. This leads to a state of hyperexcitability and can result in seizures and convulsions. In recent years, DMCM has also been studied for its potential use in scientific research.
Mechanism Of Action
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane acts as a GABA receptor antagonist, which means that it can block the effects of the neurotransmitter GABA in the brain. This leads to a state of hyperexcitability and can result in seizures and convulsions.
Biochemical And Physiological Effects
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been shown to have a number of biochemical and physiological effects. It can cause seizures and convulsions, and it can also alter the levels of neurotransmitters in the brain. 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been shown to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its effects on seizure activity.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane in lab experiments is that it is a well-studied compound with a known mechanism of action. This makes it a useful tool for investigating the role of GABA in the brain and for studying the mechanisms of epileptogenesis. However, one limitation of using 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane is that it can be toxic at high concentrations, which can limit its use in certain types of experiments.
Future Directions
There are a number of future directions for research on 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane. One area of interest is the development of new treatments for epilepsy that target the GABA receptor system. Another area of interest is the investigation of the effects of 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane on other neurotransmitter systems in the brain. Finally, there is a need for further research on the toxicological effects of 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane, particularly at low concentrations, in order to better understand its potential uses in scientific research.
Synthesis Methods
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane can be synthesized through a multistep process that involves the reaction of 3,3-Dimethyl-1-butyne with ethyl diazoacetate in the presence of a palladium catalyst. The resulting product is then treated with lithium aluminum hydride to yield 1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane.
Scientific Research Applications
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane has been used in scientific research to study the mechanisms of epileptogenesis and to develop new treatments for epilepsy. It has also been used to study the effects of GABA antagonists on the brain and to investigate the role of GABA in the regulation of neurotransmission.
properties
IUPAC Name |
1-(3,3-dimethylbut-1-ynyl)-1-methylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-9(2,3)5-6-10(4)7-8-10/h7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIJZKXRTPATBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C#CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,3-Dimethylbut-1-ynyl)-1-methylcyclopropane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

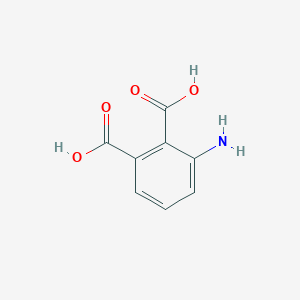
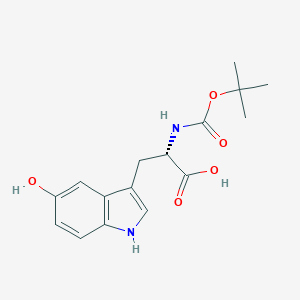
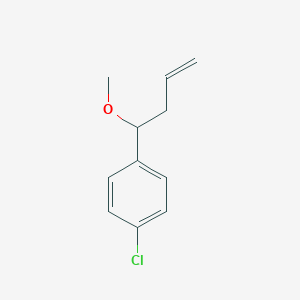
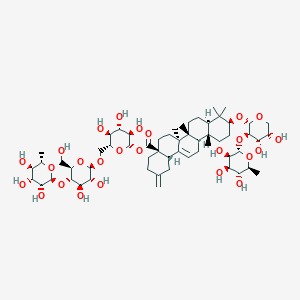
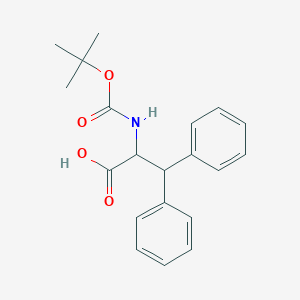
![(2S)-1-[(2R)-1-Methylpiperidin-2-YL]propan-2-OL](/img/structure/B45818.png)
